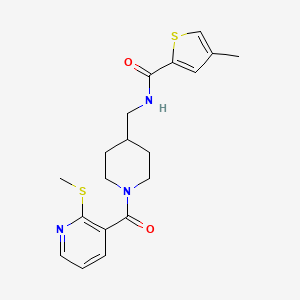

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2/c1-13-10-16(26-12-13)17(23)21-11-14-5-8-22(9-6-14)19(24)15-4-3-7-20-18(15)25-2/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJJDDDQXUQKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiophene derivatives have a wide range of therapeutic properties. They are used in the synthesis of anticancer agents and anti-atherosclerotic agents, suggesting that they may target cancer cells and atherosclerotic plaques.

Mode of Action

The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of such compounds. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The synthesis of such compounds often involves the suzuki–miyaura coupling reaction, which could suggest that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.

Biological Activity

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiophene ring, a piperidine moiety, and a carboxamide group, which are known for their roles in various therapeutic applications. The presence of the methylthio and nicotinoyl groups suggests possible interactions with biological targets, particularly in antimicrobial and anticancer contexts.

Structural Features

The compound's structure can be broken down into several key components:

| Component | Description |

|---|---|

| Thiophene Ring | A five-membered ring containing sulfur, contributing to electron delocalization. |

| Piperidine Moiety | A six-membered ring containing nitrogen, enhancing bioactivity through various mechanisms. |

| Carboxamide Group | Increases solubility and potential for hydrogen bonding with biological targets. |

| Methylthio Group | May enhance lipophilicity and facilitate membrane penetration. |

| Nicotinoyl Group | Suggests potential interactions with nicotinic receptors or related pathways. |

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have been reported to show activity against various bacterial strains due to their ability to disrupt cell wall synthesis or function as enzyme inhibitors.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with similar structural motifs have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis. For example, studies on piperidine derivatives have shown that they can inhibit tumor cell migration and colony formation while triggering cell death pathways .

Case Studies

-

Tumor Cell Proliferation Study

- Objective: Investigate the effect of related piperidine derivatives on tumor cell lines.

- Methods: MTT assays were used to measure cell viability, while colony formation assays assessed long-term proliferation.

- Results: Significant inhibition of tumor cell growth was observed, with IC50 values indicating potency comparable to established chemotherapeutics .

- Mechanistic Insights

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple synthetic steps:

-

Preparation of Piperidine Derivative:

- Reaction of piperidine with appropriate electrophiles to form the desired intermediate.

-

Formation of Thiophene Ring:

- Utilization of thiophene precursors under specific conditions to yield the thiophene component.

-

Final Coupling Reaction:

- The final step often involves coupling the thiophene derivative with the nicotinoyl-piperidine intermediate, followed by carboxamide formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

A comparative analysis of key analogs is summarized below:

Key Observations

- Electronic and Steric Effects: The target compound’s methylthio group on the nicotinoyl ring provides moderate electron-donating properties, contrasting with the nitro group in ’s compound, which is strongly electron-withdrawing. This difference may alter binding kinetics in enzymatic targets .

- Piperidine Linker: The piperidinylmethyl group in the target compound enhances conformational flexibility compared to rigid scaffolds like thienopyrimidine () or benzyl groups (). This flexibility may improve membrane permeability .

- Biological Activity: While the target compound’s activity remains under study, structurally related carboxamides exhibit diverse effects. For example, ’s pyridine-linked analog shows antibacterial activity, whereas ’s nitro-substituted derivative displays genotoxicity .

Research Findings and Implications

- Antimicrobial Potential: The target compound’s structural similarity to ’s antibacterial analogs suggests possible efficacy against Gram-positive bacteria, though its methylthio and nicotinoyl groups may broaden the spectrum .

- Toxicity Considerations: Unlike ’s genotoxic carboxamide, the target’s lack of nitro groups and inclusion of a piperidine linker could reduce DNA-intercalation risks .

- Solubility and Bioavailability : The piperidine and methylthio groups may improve solubility in lipid-rich environments compared to ’s benzyl-substituted analog, which lacks such motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.